1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

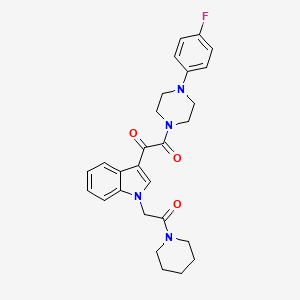

This compound features a piperazine core substituted with a 4-fluorophenyl group at the 4-position. The ethane-1,2-dione moiety bridges the piperazine to an indole ring, which is further modified at the 1-position by a 2-oxo-2-(piperidin-1-yl)ethyl substituent.

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN4O3/c28-20-8-10-21(11-9-20)29-14-16-31(17-15-29)27(35)26(34)23-18-32(24-7-3-2-6-22(23)24)19-25(33)30-12-4-1-5-13-30/h2-3,6-11,18H,1,4-5,12-17,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVIHZCSKHTXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C_{21}H_{24}F_{N}_{5}O_{2}, with a molecular weight of approximately 377.44 g/mol. The structure includes a piperazine ring and an indole moiety, which are known for their diverse pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. The piperazine ring is known to enhance the binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors, which may contribute to its psychopharmacological effects. Additionally, the indole structure is often associated with anticancer and anti-inflammatory activities.

Pharmacological Effects

Research has indicated that derivatives similar to this compound exhibit several pharmacological effects:

- Anticancer Activity : Studies have shown that related compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting caspase activation.

- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes like COX-2.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine and indole systems followed by functionalization. The evaluation of biological activity often employs in vitro assays to assess cytotoxicity and anti-inflammatory properties.

Case Studies

Several studies have investigated the biological activity of compounds related to this structure:

- Anti-inflammatory Study :

- Anticancer Activity :

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Dose Range (mg/kg) | Observed Effect |

|---|---|---|---|

| Anti-inflammatory | Piperazine derivative | 20 - 40 | Significant reduction in edema |

| Anticancer | Indole derivative | Varies | Induction of apoptosis in cancer cells |

| Neuropharmacological | Piperazine derivative | Varies | Anxiolytic effects observed |

Table 2: Comparative IC50 Values

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Similar Piperazine Derivative | MCF-7 (Breast Cancer) | 5.6 |

| Indole Derivative | PC3 (Prostate Cancer) | 3.8 |

| Control Drug | Doxorubicin | 0.5 |

Scientific Research Applications

Neuropsychiatric Disorders

Research indicates that compounds similar to this one can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial in developing treatments for conditions such as depression, anxiety, and schizophrenia. Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant effects, suggesting that this compound may have similar therapeutic potential.

Anticancer Activity

The indole structure is known for its anticancer properties, with many indole derivatives being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that the compound may inhibit specific cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of piperazine derivatives. The compound may exhibit activity against various bacterial strains and fungi, making it a candidate for further exploration as an antimicrobial agent.

Data Table: Summary of Research Findings

Case Study 1: Neuropharmacological Evaluation

A study conducted on piperazine derivatives demonstrated significant anxiolytic effects in animal models. The compound was administered at varying doses, revealing a dose-dependent response in reducing anxiety-like behavior.

Case Study 2: Anticancer Efficacy

In vitro tests showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 3: Antimicrobial Screening

A series of antimicrobial assays indicated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment option for resistant infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Substituent Variations

- 1-(4-Benzhydrylpiperazin-1-yl)-2-(2-methyl-3-isopropylindol-1-yl)ethanone (): The diphenylmethyl (benzhydryl) group introduces bulkier hydrophobic substituents, which may improve membrane permeability but reduce solubility compared to the fluorophenyl group. Molecular weight: 509.64 g/mol (average mass).

- 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione (): The benzoyl group increases electron density on piperazine, possibly altering interactions with polar residues. The dimethoxyindole further enhances π-stacking capacity. Molecular weight: 489.49 g/mol (calculated).

- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (): The 2-fluorobenzoyl group and hydroxyphenyl substituent introduce both hydrophobic and hydrogen-bonding motifs, contrasting with the target compound’s 4-fluorophenyl and non-polar indole substituents .

Indole Core Modifications

- Target Compound : The indole’s 3-position is linked to ethane-1,2-dione, while the 1-position hosts a 2-oxo-piperidinyl ethyl chain. This configuration may stabilize interactions via hydrogen bonding (dione) and hydrophobic packing (piperidine).

- 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (, Compound 14): The 5-fluoroindol-2-yl group and isopropylpiperazine side chain suggest enhanced selectivity for ATPase targets, as seen in p97 inhibitors. The absence of a dione linker may reduce rigidity compared to the target compound .

Linker and Functional Group Analysis

- Target Compound : The ethane-1,2-dione linker provides a planar, electron-deficient region, facilitating interactions with nucleophilic residues (e.g., lysine or arginine).

- 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione (): Shares the ethane-1,2-dione motif but pairs it with a dimethoxyindole, which may increase metabolic stability compared to the target’s fluorophenyl-piperazine .

Comparative Data Table

Key Insights

- Fluorine Positioning : The target’s 4-fluorophenyl group likely offers optimal steric and electronic effects compared to 2-fluorobenzoyl () or 5-fluoroindole ().

- Linker Rigidity : Ethane-1,2-dione (target, ) may improve target engagement compared to single carbonyl linkers ().

- Pharmacokinetics : Bulkier groups (e.g., benzhydryl in ) may enhance lipophilicity but reduce aqueous solubility, whereas polar substituents (e.g., hydroxyphenyl in ) could improve bioavailability.

Q & A

Q. What are the foundational synthetic pathways for this compound, and how is structural purity validated?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperazine-fluorophenyl moiety via nucleophilic substitution or coupling reactions.

- Step 2 : Introduction of the indole-ethyl-dione fragment through alkylation or amidation.

- Step 3 : Final assembly using coupling reagents (e.g., carbodiimides) under inert conditions . Purity Validation :

- TLC monitors reaction progress, while HPLC quantifies impurities (<2% threshold).

- NMR (1H/13C) confirms regiochemistry; IR verifies carbonyl stretches (1,2-dione at ~1750 cm⁻¹) .

Q. What preliminary hypotheses exist about its pharmacological targets?

The compound’s structural motifs (piperazine, indole, fluorophenyl) suggest interactions with:

- Serotonin receptors (5-HT) : Piperazine derivatives are known 5-HT1A/2A modulators .

- Dopamine D2-like receptors : Fluorophenyl groups enhance affinity for CNS targets . Initial screening should prioritize radioligand displacement assays using transfected cell lines .

Advanced Research Questions

Q. How can synthetic yield be optimized when conflicting protocols report variable efficiencies?

Contradictions arise from solvent polarity and temperature effects:

| Condition | Yield Range | Key Evidence |

|---|---|---|

| Dichloromethane (DCM) + DIEA | 50–65% | Low polarity favors indole coupling |

| Ethanol + K2CO3 | 30–48% | Base-mediated side reactions reduce yield |

| Recommendation : Use DCM with catalytic DMAP (5 mol%) to stabilize intermediates and suppress byproducts . |

Q. What advanced techniques resolve ambiguities in receptor binding mechanisms?

- Molecular Dynamics (MD) Simulations : Map piperazine-fluorophenyl interactions with 5-HT1A transmembrane domains (e.g., hydrogen bonding with Ser159) .

- Cryo-EM : Resolve conformational changes in receptor-ligand complexes at 3–4 Å resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy to distinguish competitive vs. allosteric modulation .

Q. How do thermal stability studies inform formulation strategies?

DSC Data :

- Melting point: 162–165°C (decomposition observed >180°C).

- Hygroscopicity: Moderate (0.8% water uptake at 60% RH). Formulation Guidance : Use lyophilization for injectables or solid dispersions with PEG-6000 to enhance shelf-life .

Methodological Guidance for Data Contradictions

Q. Discrepancies in reported solubility: How to reconcile polar vs. nonpolar solvent data?

- Issue : LogP values range from 2.1 (calculated) to 1.7 (experimental) due to aggregation in apolar solvents.

- Resolution : Use dynamic light scattering (DLS) to detect micelle formation in DMSO/water mixtures. Adjust solvent systems (e.g., 10% β-cyclodextrin) to improve true solubility .

Q. Conflicting SAR data for indole modifications: Which assays clarify bioactivity?

- Contradiction : Methylation at indole-N increases 5-HT1A affinity in some studies but reduces it in others.

- Method : Perform functional assays (cAMP inhibition vs. β-arrestin recruitment) to assess biased signaling .

Structural and Analytical Challenges

Q. How to address crystallography limitations for this flexible molecule?

- Problem : Poor diffraction due to conformational flexibility in the piperazine-ethyl linker.

- Solution : Co-crystallize with a stabilizing Fab fragment or use microED for nanocrystalline samples .

Q. What LC-MS/MS parameters detect trace impurities?

- Column : C18 (2.6 µm, 100 Å), gradient: 5–95% acetonitrile in 0.1% formic acid.

- Detection : MRM transitions at m/z 468 → 215 (parent ion) and m/z 468 → 178 (degradant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.